molecular formula C26H38O4 B1665543 Adlupulone CAS No. 28374-71-2

Adlupulone

Cat. No.: B1665543
CAS No.: 28374-71-2
M. Wt: 414.6 g/mol
InChI Key: CSCIKLUIKMEJJX-UHFFFAOYSA-N
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Description

Adlupulone is one of the beta acids found in hop resin, which is derived from the plant Humulus lupulus. It is one of four identified beta acid analogues, the others being colupulone, lupulone, and prelupulone . Beta acids, including this compound, are known for their role in contributing to the bitterness of beer. Structurally, beta acids are similar to alpha acids but have an additional prenyl group attached to the center ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adlupulone can be synthesized through the prenylation of phloroglucinol derivatives. The process involves the condensation of malonyl-CoA with branched-chain acyl-CoAs, followed by successive prenylation steps . The synthetic pathway typically involves the use of prenyltransferases and other enzymes to facilitate the addition of prenyl groups.

Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from hop cones. The extraction process involves the use of solvents to isolate the beta acids from the hop resin. High-performance liquid chromatography (HPLC) is commonly used to purify and quantify the beta acids, including this compound .

Chemical Reactions Analysis

Types of Reactions: Adlupulone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Hulupones.

    Reduction Products: Alcohol derivatives of this compound.

Mechanism of Action

Adlupulone exerts its effects primarily through its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death . The molecular targets include various enzymes and proteins involved in cell wall synthesis and maintenance. The pathways involved in its antimicrobial action include the inhibition of key enzymes required for cell wall biosynthesis .

Comparison with Similar Compounds

This compound’s uniqueness lies in its consistent presence and its specific role in contributing to the bitterness and antimicrobial properties of hops.

Properties

CAS No.

28374-71-2

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

IUPAC Name

5-hydroxy-4-(2-methylbutanoyl)-2,6,6-tris(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19-20,30H,9,11,14-15H2,1-8H3

InChI Key

CSCIKLUIKMEJJX-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O

Canonical SMILES

CCC(C)C(=O)C1=C(C(C(=O)C(C1=O)CC=C(C)C)(CC=C(C)C)CC=C(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adlupulone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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